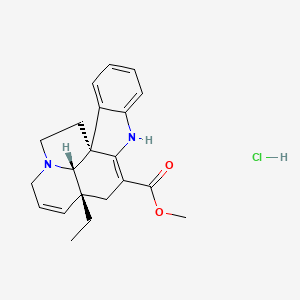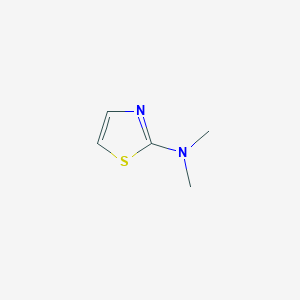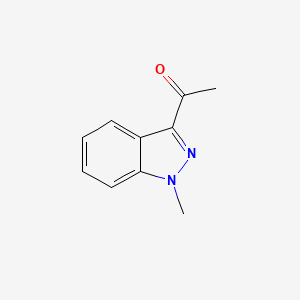
2-Methoxy-4-methylbenzonitrile
Vue d'ensemble
Description
2-Methoxy-4-methylbenzonitrile is a chemical compound with the molecular formula C9H9NO . It has a molecular weight of approximately 147.18 . The compound is typically stored in a dry room at normal temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H9NO/c1-7-3-4-8(6-10)9(5-7)11-2/h3-5H,1-2H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . .Applications De Recherche Scientifique
Synthesis and Derivatives
- Improved Synthesis : A study by Zheng et al. (2009) describes an efficient synthetic route to derivatives of 4-methoxy-2-methylbenzonitrile. This method involves carboxylation and subsequent conversion, yielding a better overall yield and reproducibility compared to previous methods (Zheng, Wang, Scola, & D'Andrea, 2009).
Corrosion Inhibition
- Electrochemical and Thermodynamic Investigation : Research by Verma et al. (2015) investigated derivatives of 2-aminobenzene-1,3-dicarbonitriles, including a compound structurally related to 2-Methoxy-4-methylbenzonitrile, as green corrosion inhibitors for metals. They found high inhibition efficiency and the ability to form protective layers on metal surfaces (Verma, Quraishi, & Singh, 2015).
Tyrosinase Inhibition
- Benzonitriles as Inhibitors : A study by Nihei and Kubo (2019) identified 4-methylbenzonitrile, closely related to this compound, as a potent mushroom tyrosinase inhibitor. This suggests potential use in addressing hyperpigmentation or other skin conditions related to tyrosinase activity (Nihei & Kubo, 2019).
Photocycloaddition Reactions
- Influence on Reaction-Mode Selectivity : AlQaradawi et al. (1995) explored the photoreactions of methylbenzonitriles, including 2,4-dimethylbenzonitrile, with various compounds. They found that the position of substituents like methoxy and methyl groups significantly affects the reaction path and product formation (AlQaradawi, Gilbert, & Jones, 1995).
Oxidation to Quinones and Phenols
- **Oxidation by H2O2 in HCOOH**: Orita et al. (1989) studied the oxidation of methoxybenzenes, including methoxybenzonitriles, to quinones and phenols. They noted that methoxybenzenes were more easily oxidized to p-benzoquinones than methylbenzenes, suggesting different reactivities depending on substituents like methoxy groups (Orita, Shimizu, Hayakawa, & Takehira, 1989).
Safety and Hazards
Propriétés
IUPAC Name |
2-methoxy-4-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-7-3-4-8(6-10)9(5-7)11-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCQKLCTKJQOFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30500361 | |
| Record name | 2-Methoxy-4-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30500361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53078-69-6 | |
| Record name | 2-Methoxy-4-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30500361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Bicyclo[3.2.1]octan-3-ol](/img/structure/B1314024.png)






